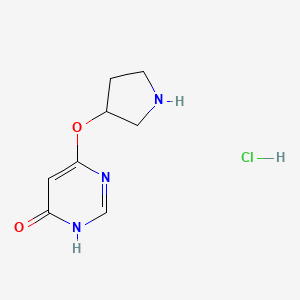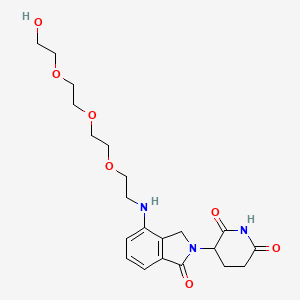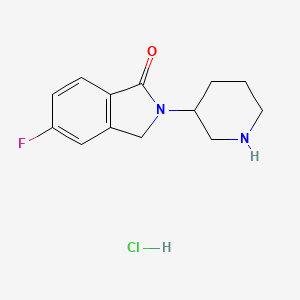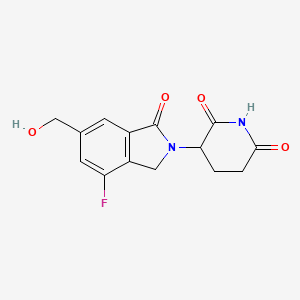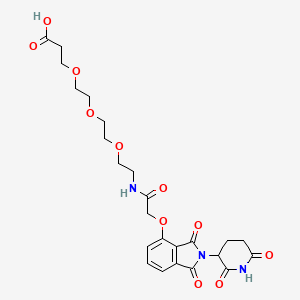methyl}-2H-pyrrole](/img/structure/B14778183.png)
2-{[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl](1H-pyrrol-2-yl)methyl}-2H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(5,5-dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane is a chemical compound primarily used as a building block for creating porphyrins . It has a molecular formula of C20H23BN2O2 and a molecular weight of 334.22 g/mol . This compound is significant in various research fields due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(5,5-dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane typically involves the reaction of phenylboronic acid neopentyl glycol ester with dipyrromethane under specific conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ether, and may require a catalyst to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-(5,5-dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a boronic acid derivative, while substitution reactions could produce various halogenated compounds .
Wissenschaftliche Forschungsanwendungen
5-(4-(5,5-dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane has several scientific research applications:
Biology: Porphyrins derived from this compound are used in studying biological systems and processes.
Medicine: Porphyrins have applications in photodynamic therapy for treating certain types of cancer.
Industry: This compound is used in the production of materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 5-(4-(5,5-dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane involves its role as a precursor in the synthesis of porphyrins. These porphyrins can interact with various molecular targets and pathways, including those involved in light absorption and energy transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid Neopentyl Glycol Ester: This compound shares a similar boron-containing structure and is used in similar applications.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Another boron-containing compound with similar chemical properties.
Uniqueness
What sets 5-(4-(5,5-dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane apart is its specific structure that makes it particularly useful in the synthesis of porphyrins. This unique structure allows for specific interactions and reactions that are not as easily achieved with other similar compounds .
Eigenschaften
Molekularformel |
C20H23BN2O2 |
|---|---|
Molekulargewicht |
334.2 g/mol |
IUPAC-Name |
2-[[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-(1H-pyrrol-2-yl)methyl]-2H-pyrrole |
InChI |
InChI=1S/C20H23BN2O2/c1-20(2)13-24-21(25-14-20)16-9-7-15(8-10-16)19(17-5-3-11-22-17)18-6-4-12-23-18/h3-12,17,19,23H,13-14H2,1-2H3 |
InChI-Schlüssel |
FEVALDOYOMJRLA-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(C3C=CC=N3)C4=CC=CN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


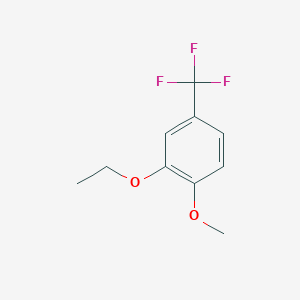
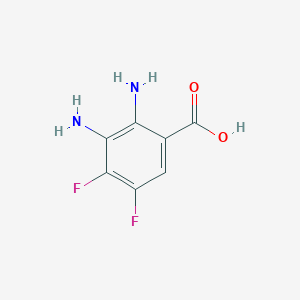
![8-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B14778114.png)
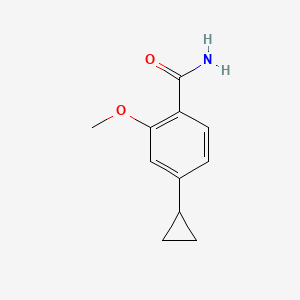
![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-4-carboxamide](/img/structure/B14778129.png)
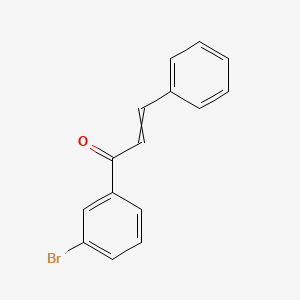
![Iron, [2,9-bis[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)-](/img/structure/B14778148.png)
![4-(3,3-Dimethylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14778155.png)
